Filorexant
Overview
Description
Filorexant, also known by its developmental code name MK-6096, is a compound that was under development by Merck for the treatment of insomnia, depression, diabetic neuropathy, and migraine . It functions as a dual antagonist of the orexin OX1 and OX2 receptors, which are involved in the regulation of sleep and wakefulness .
Mechanism of Action
Target of Action
Filorexant, also known as MK-6096, is a dual antagonist of the orexin OX1 and OX2 receptors . These receptors are part of the orexin signaling system, which plays a crucial role in the central physiological regulation of sleep activities .
Mode of Action
This compound binds to the orexin receptors OX1 and OX2, exerting a competitive inhibitory effect . This interaction with the orexin receptors results in an increase in sleep efficiency and a decrease in wakefulness after persistent sleep onset . It has been shown to dissociate slowly from the orexin receptors, which may contribute to its longer duration of action .
Biochemical Pathways
It is known that the orexin signaling system, which includes orexin a and b as well as its g-protein-coupled receptors, orexin receptors 1 and 2, is involved in the central physiological regulation of sleep activities .
Pharmacokinetics
This compound has a relatively short elimination half-life of 3 to 6 hours .
Result of Action
This compound’s action on the orexin receptors results in significant improvements in sleep efficiency in nonelderly patients with insomnia . Dose-related improvements in sleep onset and maintenance outcomes have also been observed with this compound .
Action Environment
It is known that the efficacy of this compound can be influenced by various factors such as the patient’s age, health status, and the presence of other medications .
Preparation Methods
The synthesis of Filorexant involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluoropyridinyl Group:
Coupling Reactions: The final step involves coupling the synthesized intermediates to form this compound.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Filorexant undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, Filorexant serves as a model compound for studying the interactions of orexin receptors with antagonists.
Biology: In biological research, this compound is used to investigate the role of orexin receptors in sleep regulation and other physiological processes.
Medicine: Clinically, this compound has been evaluated for its efficacy in treating insomnia, depression, diabetic neuropathy, and migraine.
Comparison with Similar Compounds
Filorexant is similar to other orexin receptor antagonists, such as:
Suvorexant: Another dual orexin receptor antagonist developed by Merck.
SB649868: A compound with a similar mechanism of action, used in the treatment of insomnia.
This compound’s uniqueness lies in its relatively short elimination half-life of 3 to 6 hours, which may reduce the risk of next-day somnolence compared to other compounds .
Properties
IUPAC Name |
[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDWHQSDBWQLH-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148764 | |
Record name | Filorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088991-73-4 | |
Record name | MK 6096 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filorexant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filorexant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FILOREXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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